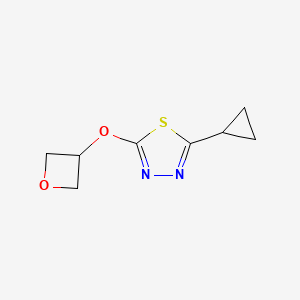

2-Cyclopropyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole

Descripción

2-Cyclopropyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at position 2 and an oxetan-3-yloxy moiety at position 3. The 1,3,4-thiadiazole scaffold is well-documented for its broad-spectrum biological activities, including antimicrobial and antifungal properties, owing to its electron-deficient aromatic system and capacity for hydrogen bonding . The cyclopropyl group enhances metabolic stability and lipophilicity, while the oxetane ring contributes to improved solubility and bioavailability due to its polar oxygen atom and compact three-membered ring structure. This combination makes the compound a promising candidate for pharmaceutical development, particularly in addressing drug-resistant microbial strains.

Propiedades

IUPAC Name |

2-cyclopropyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-2-5(1)7-9-10-8(13-7)12-6-3-11-4-6/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJRKWFZIKXZJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)OC3COC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-Cyclopropyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with oxetan-3-ol in the presence of a thiadiazole-forming reagent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

2-Cyclopropyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the oxetane or thiadiazole rings, using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.

Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 2-Cyclopropyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

2-Cyclopropyl-5-(piperidin-3-yl)-1,3,4-thiadiazole

This analog replaces the oxetan-3-yloxy group with a piperidin-3-yl substituent. The piperidine ring introduces basicity and bulkiness, which may reduce solubility compared to the oxetane-containing derivative.

N-(Substituted-1,3,4-thiadiazole)-2-chloro-acetamide Derivatives

These derivatives, such as those synthesized via acetylation of 1,3,4-thiadiazole-2-amines with chloroacetyl chloride, exhibit moderate antibacterial activity but inferior antifungal performance compared to 2-Cyclopropyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole. The chloroacetamide group likely enhances electrophilicity, promoting interactions with bacterial enzymes, but lacks the oxetane’s polarity required for optimal antifungal targeting .

Quinoxaline-2-thiol Hybrids

Compounds like N-(substituted-1,3,4-thiadiazole)-2-[(quinoxalin-2-yl)sulfanyl]acetamide demonstrate enhanced antifungal activity due to the quinoxaline moiety’s planar aromatic system, which facilitates intercalation into fungal DNA or enzyme pockets. However, their larger molecular size and rigidity may limit bioavailability compared to the more compact oxetane-containing analog .

Actividad Biológica

2-Cyclopropyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural features and potential biological applications. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2-Cyclopropyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole can be described as follows:

| Property | Details |

|---|---|

| IUPAC Name | 2-cyclopropyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole |

| CAS Number | 2199509-51-6 |

| Molecular Formula | C8H10N2O2S |

| Molecular Weight | 186.24 g/mol |

| Structural Features | Contains a cyclopropyl group and an oxetane moiety |

Synthesis

The synthesis of 2-Cyclopropyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole typically involves the reaction of cyclopropylamine with oxetan-3-ol in the presence of thiadiazole-forming reagents. Common solvents include dichloromethane or acetonitrile, with catalysts such as triethylamine or pyridine facilitating the reaction.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings display significant antimicrobial properties. A study focusing on related thiadiazole derivatives demonstrated their effectiveness against various bacterial strains. For instance, compounds similar to 2-Cyclopropyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole exhibited inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the specific derivative tested .

Anticancer Activity

Recent studies have explored the anticancer potential of thiadiazole derivatives. In vitro assays have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colorectal cancer). For example, compounds derived from similar scaffolds have been reported to exhibit IC50 values in the low micromolar range (e.g., 0.5 µM) against these cell lines . The mechanism appears to involve the inhibition of topoisomerase enzymes, crucial for DNA replication and repair.

The biological activity of 2-Cyclopropyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole is thought to arise from its ability to interact with specific molecular targets within microbial and cancerous cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit bacterial enzymes essential for cell wall synthesis or interfere with cancer cell proliferation pathways.

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

- Antimicrobial Study : A series of thiadiazole derivatives were synthesized and tested against E. coli and S. aureus. The most potent derivative demonstrated an MIC of 8 µg/mL against both strains .

- Anticancer Research : A library of oxadiazole derivatives showed promising results in inhibiting HeLa cell growth with IC50 values ranging from 0.5 to 5 µM. Molecular docking studies suggested strong binding affinity to topoisomerase I .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.